molecular formula C20H27N7O3 B2354138 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014051-20-7

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2354138
M. Wt: 413.482
InChI Key: DPCLRYAXWNCIAE-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H27N7O3 and its molecular weight is 413.482. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Xanthene Derivatives for Antiasthmatic Agents : A study involved developing derivatives similar in structure to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, focusing on their potential as antiasthmatic agents due to their vasodilatory activity. The compounds demonstrated significant activity, with certain derivatives showing more potency than others (Bhatia et al., 2016).

Cardiovascular Activity

  • New Derivatives for Cardiovascular Activity : A study synthesized and tested derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Some compounds, including those with structural similarities to the query molecule, displayed strong prophylactic antiarrhythmic activity (Chłoń-Rzepa et al., 2004).

Crystal Structures

  • Structural Analyses of Unsymmetrical Derivatives : Research on unsymmetrical 1,2,4,5-tetrazine derivatives related to the query compound revealed details about their molecular structures, which are stabilized by various interactions. These studies are crucial for understanding the properties and potential applications of such compounds (Xu et al., 2012).

Antimicrobial Agents

  • Pyrazole Derivatives as Antimicrobial Agents : A study synthesized new pyrazole derivatives containing a 2-methylquinoline ring system, showing significant antibacterial activity against various bacterial strains. These findings indicate potential applications of these derivatives in antimicrobial treatments (Raju et al., 2016).

Water Solubility and Mannich Derivatives

  • Improving Water Solubility of Curcumin Derivatives : A novel di-Mannich derivative of curcumin pyrazole, structurally related to the query compound, was synthesized and found to have improved water solubility, which is significant for its potential therapeutic applications (Untung et al., 2017).

Purine Fused-Ring Skeleton Analysis

  • Structural Analysis of Purine Fused-Ring Skeleton : Research on compounds with a purine fused-ring skeleton, similar to the query molecule, helps in understanding their molecular geometry and stability. This is crucial for their potential applications in pharmaceuticals (Karczmarzyk et al., 1995).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-morpholin-4-ylethyl)-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3/c1-5-6-25-16-17(21-19(25)27-15(3)13-14(2)22-27)23(4)20(29)26(18(16)28)8-7-24-9-11-30-12-10-24/h5,13H,1,6-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCLRYAXWNCIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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